2-Formyl-4-nitrophenoxyacetic acid

描述

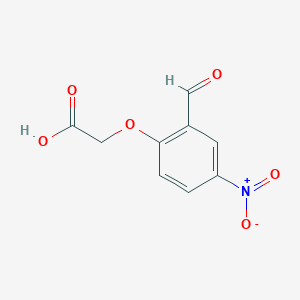

2-Formyl-4-nitrophenoxyacetic acid is an organic compound with the molecular formula C10H9NO7 It is a derivative of phenoxyacetic acid, characterized by the presence of a formyl group and a nitro group on the aromatic ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-nitrophenoxyacetic acid typically involves the reaction of 2-nitrophenol with chloroacetic acid under basic conditions to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

2-Formyl-4-nitrophenoxyacetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: 2-(2-Carboxy-4-nitrophenoxy)acetic acid.

Reduction: 2-(2-Formyl-4-aminophenoxy)acetic acid.

Substitution: Various substituted derivatives depending on the substituent introduced.

科学研究应用

2-Formyl-4-nitrophenoxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

作用机制

The mechanism of action of 2-Formyl-4-nitrophenoxyacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

相似化合物的比较

Similar Compounds

2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid: Similar structure but with a methoxy group instead of a hydrogen atom on the aromatic ring.

2-(2-Formyl-4-aminophenoxy)acetic acid: Formed by the reduction of the nitro group to an amino group.

Phenoxyacetic acid: The parent compound without the formyl and nitro substituents.

Uniqueness

2-Formyl-4-nitrophenoxyacetic acid is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for diverse chemical modifications and interactions, making the compound valuable for various research and industrial applications .

生物活性

2-Formyl-4-nitrophenoxyacetic acid (CAS No. 6965-69-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The chemical structure of this compound features a nitrophenyl moiety linked to an acetic acid group through an ether bond. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.

| Microorganism | Activity | IC50 (µM) |

|---|---|---|

| Mycobacterium tuberculosis | Inhibition of DNA gyrase | 3.64 |

| Staphylococcus aureus | Bactericidal effect | 5.20 |

| Escherichia coli | Moderate inhibition | 7.80 |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines.

- Mechanism of Action : The compound downregulates the expression of IL-1β and TNF-α, key mediators in inflammation.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies show that it induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | Cytotoxicity (IC50 µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Caspase activation |

| MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved activity against resistant strains of Mycobacterium tuberculosis. The most potent derivative had an IC50 value of 1.77 µM, indicating strong potential for development as an anti-tubercular agent.

- Anti-inflammatory Mechanisms : Research published in Pharmacology Reports detailed how this compound reduced inflammation in a murine model of arthritis by inhibiting the NLRP3 inflammasome pathway, leading to decreased levels of IL-6 and TNF-α.

- Cytotoxic Effects on Cancer Cells : A recent study highlighted in Cancer Letters reported that treatment with this compound resulted in significant apoptosis in breast cancer cells through mitochondrial pathways, with a notable increase in reactive oxygen species (ROS) generation.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation, but preliminary data suggest moderate absorption and distribution characteristics with potential hepatic metabolism.

常见问题

Q. Basic: What are the standard protocols for synthesizing 2-Formyl-4-nitrophenoxyacetic acid, and what analytical techniques confirm its purity and structure?

Answer:

The synthesis typically involves formylation and nitration steps on phenoxyacetic acid derivatives. A common method includes reacting precursors like 4-nitrophenoxyacetic acid with formylating agents (e.g., Vilsmeier-Haack reagent). Post-synthesis, purity is confirmed via HPLC (to assess >98% purity) and elemental analysis (C, H, N). Structural confirmation employs:

- FT-IR spectroscopy to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons and formyl/acetate moieties. For example, the formyl proton appears as a singlet near δ 10.0 ppm .

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Basic: How should researchers handle and store this compound to ensure stability?

Answer:

This compound is light- and moisture-sensitive. Key protocols include:

- Storage : In airtight, amber-glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use dry gloves and work in a fume hood to avoid inhalation or skin contact. Immediate cleanup of spills with inert adsorbents (e.g., silica gel) is critical .

- Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., nitroso derivatives or formic acid) .

Q. Basic: What spectroscopic methods are most effective for characterizing this compound and its derivatives?

Answer:

Beyond standard techniques (IR, NMR, MS), advanced methods include:

- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks. For analogous compounds (e.g., 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid), monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.350 Å, β = 113.67°) have been reported .

- EPR spectroscopy for studying paramagnetic complexes formed with transition metals (e.g., Co(II) Schiff base complexes) .

Q. Advanced: How can reaction conditions be optimized to improve yields in synthesizing Schiff base complexes with this compound?

Answer:

Key variables include:

- Solvent selection : Ethanol or dioxane enhances solubility of the formyl group and amine reactants. Reflux conditions (70–80°C) are typical .

- Catalysts : Piperidine (1–2 mol%) accelerates imine formation via deprotonation .

- Stoichiometry : A 1:1 molar ratio of formyl compound to amine minimizes side products. Yields >85% are achievable with inert atmospheres (N₂) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure complexes, validated by TLC (Rf ~0.5) .

Q. Advanced: What crystallographic data are available for derivatives of this compound, and how do structural features influence reactivity?

Answer:

Crystal structures of related compounds (e.g., 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid) reveal:

- Hydrogen-bonding networks : Carboxylic acid groups form dimers (O–H···O), stabilizing the lattice .

- Conformational flexibility : The phenoxy-acetic acid chain adopts a planar arrangement, enhancing electrophilicity at the formyl group for nucleophilic attacks (e.g., Schiff base formation) .

- Nitro group orientation : Ortho-nitro groups induce steric hindrance, affecting regioselectivity in substitution reactions .

Q. Advanced: What strategies mitigate interference from nitro and formyl groups during analytical characterization?

Answer:

- NMR suppression : Use deuterated DMSO-d₆ to dissolve nitro-containing compounds and reduce signal broadening .

- IR deconvolution : Differentiate overlapping C=O peaks (formyl vs. acetate) via second-derivative spectroscopy .

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) eluent resolves nitro byproducts .

Q. Advanced: How does this compound interact with enzymes or biological targets in mechanistic studies?

Answer:

While direct studies on this compound are limited, structurally similar nitroaromatics act as:

- Enzyme inhibitors : The nitro group undergoes redox cycling, generating reactive oxygen species (ROS) that inhibit cytochrome P450 enzymes .

- Substrate analogs : Formyl groups mimic carbonyl intermediates in enzymatic pathways (e.g., aldehyde dehydrogenases), enabling mechanistic probing via kinetic isotope effects (²H/¹H) .

Q. Basic: What safety precautions are critical when working with this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 mask) is advised during powder handling .

- First aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and 5% sodium bicarbonate solution .

- Waste disposal : Neutralize with 10% NaOH before incineration to degrade nitro groups .

Q. Advanced: What computational methods support the design of derivatives based on this compound?

Answer:

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

Q. Basic: How can researchers validate the purity of this compound before experimental use?

Answer:

- Melting point analysis : Compare observed mp (e.g., 177–181°C for analogous nitro compounds) with literature values .

- TLC validation : Spot on silica plates using ethyl acetate/hexane (3:7); a single spot (Rf ~0.4) indicates purity .

属性

IUPAC Name |

2-(2-formyl-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-4-6-3-7(10(14)15)1-2-8(6)16-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXGTZOQJSQCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289747 | |

| Record name | 2-(2-formyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-69-1 | |

| Record name | 6965-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-formyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。